

distribution of angiotensin receptors in different tissues

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An In-depth Technical Guide to the Distribution of Angiotensin Receptors in Different Tissues

This guide provides a comprehensive overview of the distribution, signaling pathways, and experimental quantification of angiotensin II (Ang II) receptors, specifically the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). Tailored for researchers, scientists, and drug development professionals, this document details the core aspects of angiotensin receptor biology, emphasizing quantitative data and detailed methodologies.

Introduction to Angiotensin Receptors

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Its principal effector, Angiotensin II, exerts its physiological effects by binding to two main G protein-coupled receptors: AT1R and AT2R.[1][2] While sharing only about 32-34% sequence homology, these receptors often mediate opposing effects.[3]

AT1 Receptor (AT1R): This receptor is responsible for most of the well-known physiological actions of Ang II.[2] Its activation leads to vasoconstriction, aldosterone secretion, sodium and water retention, and cellular growth and proliferation.[4] AT1R is widely distributed in adult tissues, including vascular smooth muscle, heart, kidney, adrenal glands, and brain.[3] [5][6]



 AT2 Receptor (AT2R): The AT2R is highly expressed in fetal tissues, with its expression significantly decreasing after birth.[5] In adults, it is found at lower levels in tissues such as the brain, adrenal glands, and reproductive organs.[3] The AT2R is often considered to counteract the effects of AT1R activation, promoting vasodilation, anti-proliferation, and apoptosis.[2]

Understanding the precise distribution and density of these receptors across different tissues is paramount for developing targeted therapeutics for cardiovascular, renal, and neurological diseases.

Quantitative Distribution of Angiotensin Receptors

The expression of AT1R and AT2R varies significantly among different human tissues. The following table summarizes quantitative data on receptor density and mRNA expression levels from various studies. These values were primarily determined using radioligand binding assays and RNase protection assays.



Tissue	Receptor Subtype	Receptor Density <i>l</i> Expression Level	Method	Reference
Renal Cortex	Total Ang II	16.0 ± 3.3 fmol/mg protein	Ligand Binding	[7]
AT1R	~83% of total (~13.3 fmol/mg protein)	Ligand Binding	[7]	
AT2R	~17% of total (~2.7 fmol/mg protein)	Ligand Binding	[7]	
AT1R mRNA	8- to 10-fold higher than AT2R mRNA	RNase Protection Assay	[7]	
Right Atrium	Total Ang II	11.6 ± 3.2 fmol/mg protein	Ligand Binding	[7]
AT1R	~58% of total (~6.7 fmol/mg protein)	Ligand Binding	[7]	
AT2R	~42% of total (~4.9 fmol/mg protein)	Ligand Binding	[7]	_
AT1R mRNA	~1.8-fold higher than AT2R mRNA	RNase Protection Assay	[7]	_
Liver	Total Ang II	17.7 ± 5.8 fmol/mg protein	Ligand Binding	[7]
AT1R	Predominantly expressed	RNase Protection Assay	[7]	_



AT2R	Not detected	RNase Protection Assay	[7]	_
Aorta	Total Ang II	5.6 ± 2.7 fmol/mg protein	Ligand Binding	[7]
AT1R	Predominantly expressed	RNase Protection Assay	[7]	
AT2R	Not detected	RNase Protection Assay	[7]	
Failing Ventricle	AT1R mRNA	79 ± 41 fg	Competitive RT- PCR	[8]
AT2R mRNA	137 ± 150 fg	Competitive RT- PCR	[8]	
Non-failing Ventricle	AT1R mRNA	200 ± 104 fg	Competitive RT- PCR	[8]
AT2R mRNA	113 ± 65 fg	Competitive RT- PCR	[8]	

Signaling Pathways of Angiotensin Receptors

The divergent functions of AT1R and AT2R stem from their distinct intracellular signaling cascades.

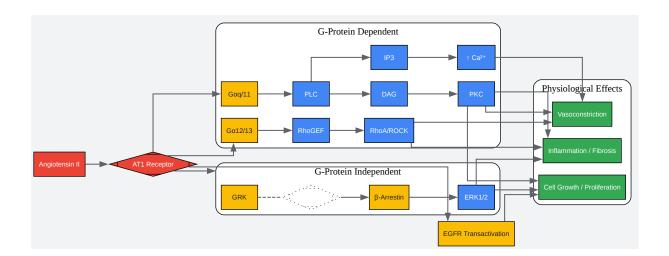
AT1 Receptor Signaling

AT1R activation initiates a complex network of signaling pathways, primarily through coupling to various heterotrimeric G-proteins (Gq/11, Gi, G12/13) and through G-protein-independent mechanisms involving β -arrestin.[9][10]

Gq/11 Pathway: The canonical pathway involves Gαq activation, which stimulates
 Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into
 inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release from the
 endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade leads to
 smooth muscle contraction, cellular growth, and inflammation.[4][10]



- G12/13 Pathway: Coupling to G12/13 activates the RhoA/Rho-kinase (ROCK) pathway, which contributes to vasoconstriction and vascular remodeling.[9][11]
- β-Arrestin Pathway: Following phosphorylation by G protein-coupled receptor kinases (GRKs), AT1R recruits β-arrestin. This leads to receptor internalization and activation of distinct signaling pathways, such as the ERK1/2 cascade, which can be independent of Gprotein activation.[10][12]
- Receptor Transactivation: AT1R can also transactivate receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), further amplifying downstream growth and proliferation signals.[9]



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AT1R Signaling Pathways

AT2 Receptor Signaling



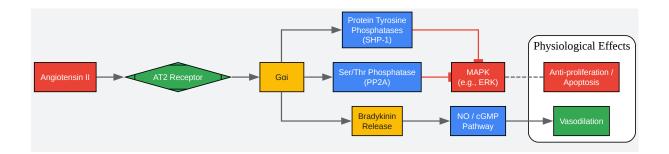




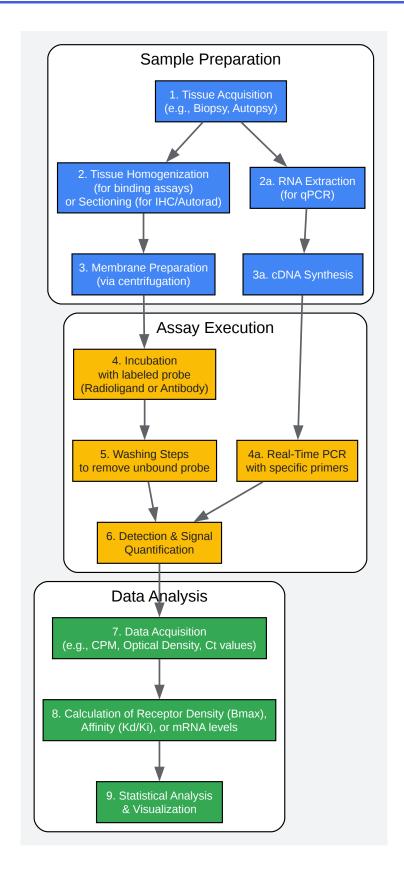
AT2R signaling often opposes the actions of AT1R. It is thought to couple to Gi proteins and primarily activates protein phosphatases.[13][14]

- Phosphatase Activation: AT2R activation stimulates serine/threonine phosphatase 2A (PP2A) and SH2-domain-containing phosphatase 1 (SHP-1). These phosphatases can dephosphorylate and inactivate key kinases in growth factor and MAPK pathways, thus exerting anti-proliferative effects.[13]
- Bradykinin/Nitric Oxide Pathway: AT2R can stimulate the release of bradykinin, which in turn
 activates nitric oxide synthase (NOS) to produce nitric oxide (NO). NO activates guanylate
 cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels and
 subsequent vasodilation.[13][15]









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